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Introduction

5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic
alcohol that serves as a versatile building block in modern synthetic chemistry.[1] Its utility in
the development of novel pharmaceutical agents and advanced materials necessitates a
thorough understanding of its fundamental physical properties. The presence of three distinct
functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—
imparts a unique combination of steric and electronic characteristics that dictate its behavior in
chemical systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this
compound. It is designed for researchers, chemists, and drug development professionals,
offering not just data, but also the underlying scientific principles and field-proven
methodologies essential for its effective handling, characterization, and application.

Molecular Structure and Its Physicochemical
Implications
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The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical
properties. The aromatic ring is substituted with a powerful electron-withdrawing
trifluoromethoxy group (-OCF3) ortho to the hydroxymethyl group, and a moderately electron-
withdrawing bromo group (-Br) meta to it.

Caption: Molecular Structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

 Inductive Effects: Both the -Br and -OCFs groups exert strong negative inductive effects (-I)
due to the high electronegativity of the halogen atoms. The -OCFs group is one of the most
powerful electron-withdrawing groups, significantly reducing electron density in the aromatic
ring.

e Resonance Effects: The oxygen in the -OCFs group and the bromine atom possess lone
pairs that can be donated to the ring (+R effect). However, for halogens and particularly for
the -OCFs group, the inductive effect overwhelmingly dominates the resonance effect. This
net electron withdrawal is critical to the molecule's reactivity and acidity.

Summary of Physical Properties

The following table summarizes the available quantitative data for 5-Bromo-2-
(trifluoromethoxy)benzyl alcohol.
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Property Value Source(s)
CAS Number 685126-86-7 [1]
Molecular Formula CsHeBrFs02 [1]
Molecular Weight 271.03 g/mol [11[2]
Physical Form Solid [2][3]

Boiling Point 255.7 °C (at 760 mmHg) [2][3][4][5]
Density 1.696 g/cm3 [21[31[41[5]
Flash Point 108.4 °C [21[3114]
pKa (Predicted) 13.82 [6]
Melting Point Data not available [1][5]

Aqueous Solubility

Data not available

[1]

Detailed Analysis of Physicochemical Properties

Melting Point and Physical State

Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient

temperature.[2][3] However, an experimental melting point has not been reported in publicly

available literature or data sheets.[1][5] The high boiling point and the presence of strong

intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The

combination of the heavy bromine atom and the highly polar -OCFs and -OH groups

contributes to a stable crystal lattice, suggesting a moderately high melting point is to be

expected.

Expert Insight: For a molecule of this nature, precise melting point determination is the primary

and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is

indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Acidity (pKa)

The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the

aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more
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acidic than unsubstituted benzyl alcohol (pKa = 15.40).[7]

Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing
nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base
(the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the
negatively charged oxygen atom through the aromatic system, they delocalize the charge,
making the anion more stable and, therefore, the parent alcohol a stronger acid.

Acid Dissociation Equilibrium Substituent Effects on Anion Stability

Strong Inductive
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Ar-CH20H

pKa = 13.82

from Br & OCF3

Benzyloxide Anion
(Ar-CH20")

( Ar-CH20~ )
o+ Charge De_lt_)cal_ization
& Stabilization
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Caption: Influence of electron-withdrawing groups on the pKa of the benzyl alcohol.

Solubility Profile

While quantitative solubility data is not currently available, the molecular structure allows for a
qualitative prediction based on the "like dissolves like" principle.

e Aqueous Solubility: Expected to be very low. The molecule has a single polar hydroxyl group
capable of hydrogen bonding with water. However, this is counteracted by the large,
nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only
moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom
and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.[8]
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» Organic Solubility: Expected to be soluble in a range of common organic solvents. Good
solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane,
ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic
solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.

Predicted Spectroscopic Profile

No experimental spectra are publicly available. The following predictions are based on the
known effects of the functional groups and can be used to verify the compound's identity.

e 1H NMR (Proton NMR):

o Aromatic Protons (3H): The three protons on the aromatic ring will appear in the 6 7.0-8.0
ppm range. Due to their positions relative to the substituents, they will exhibit a complex
splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).

o Methylene Protons (2H): The -CH20H protons will likely appear as a singlet around d 4.5-
5.0 ppm.

o Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, with a chemical shift
that is highly dependent on concentration and solvent (typically & 2.0-4.0 ppm).

e 13C NMR (Carbon NMR):

o Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be
significantly affected. The carbon of the -OCFs group will show a characteristic quartet due
to coupling with the three fluorine atoms.

o Methylene Carbon (1C): The CH20H carbon signal is expected around & 60-70 ppm.

o Trifluoromethyl Carbon (1C): The -OCFs carbon will appear as a quartet around & 120-125
ppm with a large C-F coupling constant.

¢ IR (Infrared) Spectroscopy:

o O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm™1
corresponding to the alcohol's hydroxyl group.
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o C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm~?* (aromatic) and 2850-
2960 cm~1 (aliphatic).

o C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm~! region,
indicative of the trifluoromethoxy group.

o C-O Stretch: A signal in the 1000-1250 cm~! range for the alcohol C-O bond.

o C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm~2.

Standardized Experimental Protocols

For researchers requiring definitive values for the unreported properties, adherence to
standardized, self-validating protocols is paramount for generating reliable and reproducible
data.

Protocol: Melting Point Determination (USP <741> |
Apparatus )

This protocol describes the capillary method, which is the standard for regulatory and research
purposes.[9][10]

Workflow: USP <741> Melting Point Determination

3. Instrument Setup 4. Heating & Observation
Dry Sample thorough ZPZE‘E"'Z‘LL:??S'ZQ Place capilary in block Heatat 1 “Cimin R
ry samp oug y P Set starting temp 5-10°C Record T_onset (collapse) p 9e:

Finely pulverize. height of 2.5-3.5 mm. below expected MP. and T_ciear (fully liquid). T_onset — T_clear

Click to download full resolution via product page
Caption: Standardized workflow for melting point determination.

Methodology:

o Sample Preparation: Ensure the sample is completely dry, as moisture will depress the
melting point. Gently pulverize a small amount of the solid to a fine powder.
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Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the
dry powder to form a tightly packed column of 2.5-3.5 mm.[9]

Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to
a temperature approximately 10°C below the expected melting point.

Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a
controlled rate of 1 + 0.5 °C per minute.[11]

Observation & Recording:

o Onset Temperature (T_onset): Record the temperature at which the column is first
observed to collapse or shrink.

o Clear Point (T_clear): Record the temperature at which the last solid particle melts and the
substance becomes a completely clear liquid.

Reporting: The melting range is reported as T_onset — T_clear. For a pure substance, this
range should be narrow.

Protocol: Aqueous Solubility Determination (OECD 105 /
Shake-Flask Method)

This method is the gold standard for determining the water solubility of compounds and is
suitable for substances with solubilities above 1072 g/L.[12][13]

Methodology:

o Preparation: Add an excess amount of the solid compound to a flask containing high-purity
water. The excess solid is crucial to ensure that a saturated solution is achieved.

o Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or
shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours)
to ensure equilibrium is reached.[14]

o Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a
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clear, particle-free saturated aqueous phase.

o Quantification: Accurately measure the concentration of the compound in the clear aqueous
phase using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
(LC-MS).

e Reporting: The determined concentration represents the aqueous solubility of the compound
at the specified temperature. The experiment should be performed in triplicate to ensure
reproducibility.

Conclusion

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high
density and boiling point, reflecting strong intermolecular forces. Its most significant chemical
property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a
direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents.
While key experimental data such as melting point and aqueous solubility are not yet reported,
this guide provides the theoretical framework and standardized protocols necessary for their
rigorous determination. A complete understanding of these properties is essential for leveraging
this valuable synthetic intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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